Calcium orange
Description
Historical Development of Intracellular Calcium Probes
The development of fluorescent indicators for intracellular ions, particularly calcium, marked a significant advancement in cell biology. Early methods for studying intracellular calcium were often indirect or disruptive. The pioneering work of Roger Tsien and colleagues in the 1980s revolutionized this field with the design and synthesis of BAPTA-based calcium chelators. nih.gov BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) provided a highly selective chelator for Ca²⁺ over other physiological ions like magnesium (Mg²⁺). nih.govwikipedia.org
Building upon the BAPTA framework, Tsien's group developed a series of fluorescent indicators by incorporating fluorophores into the BAPTA structure. Early examples included Fura-2 and Indo-1, which were groundbreaking ratiometric indicators. nih.govwikipedia.org These were followed by indicators like Fluo-3 (B43766), which were excitable by visible light sources like the 488 nm argon laser line, making them compatible with standard fluorescence microscopy and flow cytometry. biomol.comwikipedia.org Fluo-4 was later developed as an improvement on Fluo-3, offering increased brightness and faster loading. wikipedia.orgstratech.co.uk The development continued with a range of indicators spanning different wavelengths and with varying affinities for calcium, including green-fluorescent dyes like Calcium Green-1 and orange/red-fluorescent dyes. wikipedia.orgbiomol.comnih.gov Genetically encoded calcium indicators (GECIs), such as the GCaMP series, emerged later, offering the advantage of targeted expression in specific cell types or subcellular compartments. acs.orgwikipedia.org
Classification of Fluorescent Calcium Indicators: Positioning of Calcium Orange
Fluorescent calcium indicators can be broadly classified based on their spectral response to calcium binding:
Ratiometric Indicators: These indicators exhibit a shift in their excitation or emission spectra upon binding to Ca²⁺. fluorofinder.combiomol.com By measuring the ratio of fluorescence intensities at two different wavelengths, researchers can determine calcium concentration independent of dye concentration, optical path length, and photobleaching. aatbio.com Examples include Fura-2 (dual excitation) and Indo-1 (dual emission). wikipedia.orgfluorofinder.com
Non-ratiometric (Single-Wavelength) Indicators: These indicators show an increase in fluorescence intensity upon calcium binding, with little or no shift in their excitation or emission wavelengths. fluorofinder.combiomol.com While simpler to use, quantitative measurements with non-ratiometric dyes require careful control for factors like uneven dye loading and photobleaching. biomol.comaatbio.com Examples include the Fluo series (Fluo-3, Fluo-4) and Calcium Green-1. wikipedia.orgbiomol.comwikipedia.org
This compound is classified as a non-ratiometric, single-wavelength fluorescent calcium indicator. fluorofinder.combiomol.comthermofisher.com Its fluorescence emission intensity increases upon binding to Ca²⁺, with minimal spectral shift. thermofisher.com This characteristic positions this compound among indicators suitable for applications where the primary measurement is the change in fluorescence brightness correlating with changes in calcium concentration.
This compound is excited in the visible light spectrum, with an excitation peak typically around 547-549 nm and an emission peak around 571-576 nm, resulting in orange fluorescence when bound to calcium ions. aatbio.comglpbio.comfluorofinder.com This spectral profile makes it suitable for use with common microscopy setups equipped with appropriate filters and excitation sources, such as a 561 nm laser line. aatbio.com
This compound is often used in its acetoxymethyl (AM) ester form (this compound AM). thermofisher.comglpbio.com The AM ester modification makes the dye cell-permeable, allowing it to passively diffuse across the cell membrane. ontosight.aiwikipedia.orgglpbio.com Once inside the cell, intracellular esterases cleave the AM groups, trapping the charged, fluorescent calcium-sensitive form of the dye within the cytosol. wikipedia.orgglpbio.com
Significance of Calcium Ion Dynamics in Cellular Processes
Calcium ions are essential intracellular messengers that regulate a vast array of cellular functions in virtually all cell types. nih.govwikipedia.orgbmglabtech.com The concentration of free calcium in the cytosol is typically maintained at very low levels (around 10-100 nM) in resting cells, significantly lower than extracellular calcium concentrations (around 1-2 mM) or calcium concentrations in intracellular stores like the endoplasmic reticulum and sarcoplasmic reticulum. nih.govwikipedia.orgrevvity.com This steep concentration gradient allows calcium to act as a potent signal when its intracellular concentration increases.
Increases in intracellular calcium concentration, often referred to as calcium transients or signals, can be triggered by various stimuli, including electrical signals (e.g., action potentials in neurons), binding of ligands to cell surface receptors (e.g., GPCRs), or release from intracellular stores. nih.govrevvity.comnih.gov These calcium signals are tightly regulated by a complex interplay of ion channels, pumps, and buffers that control calcium influx, efflux, and sequestration. nih.govnih.gov
The diverse roles of calcium dynamics include:
Neurotransmission: Calcium influx into presynaptic terminals triggers the release of neurotransmitters. nih.govnih.govmdpi.com
Muscle Contraction: Calcium binding to regulatory proteins initiates the interaction of actin and myosin filaments. nih.govwikipedia.orgbmglabtech.com
Cell Motility and Migration: Calcium signals are involved in regulating cytoskeletal rearrangements. nih.gov
Gene Transcription: Calcium-dependent signaling pathways can activate or repress gene expression. nih.gov
Cell Growth and Proliferation: Calcium dynamics play a role in controlling cell cycle progression. revvity.com
Secretion: Calcium is essential for the exocytosis of hormones, enzymes, and other cellular products. nih.govnih.gov
Fertilization: Calcium transients are critical events in the activation of oocytes. wikipedia.org
Apoptosis: Dysregulation of calcium homeostasis can trigger programmed cell death. mdpi.com
The ability to visualize and measure these dynamic changes in intracellular calcium concentration using fluorescent indicators like this compound is therefore fundamental to understanding the mechanisms underlying these vital cellular processes.
Research Findings and Applications
This compound, as a fluorescent calcium indicator, has been employed in various research applications to study calcium dynamics in different biological systems. Its properties, such as its excitation and emission wavelengths in the orange spectrum and its increase in fluorescence upon calcium binding, make it suitable for specific experimental setups and for multiplexing with probes in other spectral ranges. aatbio.comglpbio.comfluorofinder.com
Studies have utilized this compound to monitor changes in intracellular calcium concentration in live cells. For instance, it has been used to investigate calcium flux in various cell types, providing insights into the activation state of signaling pathways. ontosight.ai Research findings indicate that this compound exhibits an increase in fluorescence intensity upon binding to free calcium. thermofisher.comglpbio.com The AM ester form allows for intracellular loading, where it is cleaved by esterases to become sensitive to intracellular calcium levels. glpbio.com
This compound has been applied in areas such as neuroscience to study neuronal activity and calcium signaling, in muscle physiology to investigate muscle contraction, and in cell signaling research to explore calcium-mediated pathways. ontosight.ai Its use in conjunction with fluorescence microscopy allows for the visualization and measurement of calcium concentrations within cells. ontosight.ai
Thermodynamic studies have characterized the calcium binding properties of this compound, including its dissociation constant (Kd). Research has shown that calcium binding to this compound conforms to a 1:1 calcium:indicator complex. nih.gov The affinity for calcium can be influenced by factors such as temperature and pH. nih.gov
| Indicator | Kd at 11.5°C (nM) | Kd at 39.7°C (nM) | Kd at pH 6.42 (nM) | Kd at pH 7.40 (nM) |
| Calcium Green | 261 | 180 | 314 | 226 |
| This compound | 527 | 323 | 562 | 457 |
| Calcium Crimson | 261 | 204 | 571 | 269 |
Table 1: Dissociation constants (Kd) of Calcium Green, this compound, and Calcium Crimson under different temperature and pH conditions. nih.gov
These detailed research findings on the binding characteristics of this compound are crucial for researchers to accurately interpret fluorescence signals and quantify calcium concentrations in their experiments.
Properties
CAS No. |
138067-56-8 |
|---|---|
Molecular Formula |
C59H62N6O21S |
Molecular Weight |
1223.2 g/mol |
IUPAC Name |
5-[[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]carbamothioylamino]-2-[3,6-bis(dimethylamino)xanthen-10-ium-9-yl]benzoate |
InChI |
InChI=1S/C59H62N6O21S/c1-35(66)78-31-82-53(70)27-64(28-54(71)83-32-79-36(2)67)47-11-9-10-12-49(47)76-21-22-77-52-24-40(14-20-48(52)65(29-55(72)84-33-80-37(3)68)30-56(73)85-34-81-38(4)69)61-59(87)60-39-13-17-43(46(23-39)58(74)75)57-44-18-15-41(62(5)6)25-50(44)86-51-26-42(63(7)8)16-19-45(51)57/h9-20,23-26H,21-22,27-34H2,1-8H3,(H2-,60,61,74,75,87) |
InChI Key |
XKCOICKOVMJFIS-UHFFFAOYSA-N |
Synonyms |
calcium orange |
Origin of Product |
United States |
Chemical and Spectroscopic Characteristics of Calcium Orange
Structural Basis of Calcium Orange and its Derivatives
Fluorescent calcium indicators like this compound are engineered with specific molecular components that dictate their function: a core fluorophore responsible for the optical properties and a calcium-chelating moiety that provides calcium sensitivity. researchgate.net
Core Fluorophore Structure and Calcium Chelating Moiety
This compound is a visible light-excitable probe derived from tetramethylrhodamine (B1193902). nih.govthermofisher.com The core fluorophore provides the characteristic orange fluorescence. The calcium sensitivity is conferred by a chelating moiety, typically a polycarboxylate structure like BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) or a derivative. researchgate.net This moiety is designed to bind specifically to calcium ions over other prevalent metal ions such as magnesium and zinc, thus minimizing interference and enabling accurate calcium concentration measurements. ontosight.ai
Acetoxymethyl (AM) Ester Form for Cell Permeability (e.g., this compound AM)
To facilitate entry into living cells, this compound is commonly used in its acetoxymethyl (AM) ester form, known as this compound AM. medchemexpress.comglpbio.com The AM ester modification renders the otherwise hydrophilic dye hydrophobic and electrically neutral, allowing it to passively permeate cell membranes. ontosight.ainih.govglpbio.com Once inside the cell, intracellular esterase enzymes cleave the AM groups, converting this compound AM back into its charged, fluorescent form. nih.govglpbio.com This charged form is then effectively trapped within the cell, preventing its leakage and enabling the monitoring of intracellular calcium dynamics. glpbio.com this compound AM does not typically enter vacuoles or compartmentalize into acidic vesicles. medchemexpress.comglpbio.com
Fluorescence Excitation and Emission Spectra
This compound exhibits distinct excitation and emission spectra that are crucial for its detection and use in fluorescence microscopy and other applications. The compound has an excitation peak at approximately 549 nm and an emission peak at around 574-576 nm. medchemexpress.comglpbio.comaatbio.comfluorofinder.com These spectral characteristics allow it to be excited by visible light sources, such as a 561 nm laser, and its fluorescence detected within the orange-red range of the spectrum. aatbio.com
Table 1: Fluorescence Spectral Properties of this compound
| Property | Wavelength (nm) |
| Excitation Peak | 549 medchemexpress.comglpbio.comaatbio.comfluorofinder.com |
| Emission Peak | 574-576 medchemexpress.comglpbio.comaatbio.comfluorofinder.com |
Calcium-Dependent Fluorescence Intensity Changes
A key characteristic of this compound is its intensiometric response to calcium binding. This means that upon binding to calcium ions, the fluorescence emission intensity of this compound increases significantly, with little to no shift in the excitation or emission wavelengths. thermofisher.comthermofisher.comthermofisher.com This property allows researchers to quantify changes in calcium concentration by measuring the corresponding changes in fluorescence intensity. The fluorescence of the calcium-free indicator is relatively weak, and its fluorescence emission is enhanced substantially upon binding Ca2+. thermofisher.com
Photophysical Properties Relevant to Imaging
The photophysical properties of this compound are important considerations for its application in fluorescence imaging techniques. These properties include its quantum yield, extinction coefficient, and photostability.
Quantum Yield and Extinction Coefficient Characteristics
The quantum yield (QY) of a fluorophore represents the efficiency of photon emission after excitation. While specific quantum yield values for this compound itself were not extensively detailed in the search results, related calcium indicators derived from similar fluorophores exhibit high quantum yields. For instance, the calcium-bound forms of Oregon Green 488 BAPTA-1 and Calcium Green-1 have quantum yields of approximately 0.7. thermofisher.com High quantum yield is advantageous as it leads to brighter fluorescence signals, enabling the use of lower dye concentrations and potentially reducing phototoxicity. nih.gov
This compound and Calcium Crimson indicators are noted for being more photostable compared to fluo-3 (B43766) or Calcium Green indicators. thermofisher.com Photostability is a critical factor in fluorescence imaging, particularly for long-term or time-lapse experiments, as it relates to the dye's resistance to photobleaching, the irreversible destruction of the fluorophore by light.
Table 2: Selected Photophysical Properties of this compound
| Property | Value | Conditions/Notes |
| Extinction Coefficient (ε) | 80000 cm-1M-1 aatbio.com | Ca2+ Saturated aatbio.com |
| Photostability | More stable than Fluo-3 and Calcium Green thermofisher.com | Relative comparison thermofisher.com |
Fluorescence Lifetime Modulations Upon Calcium Binding
Beyond changes in fluorescence intensity, this compound also exhibits modulations in its fluorescence lifetime upon binding calcium ions. Research has shown that the fluorescence lifetimes of this compound increase in response to Ca2+ binding. nih.govnih.govgrantome.com This characteristic is particularly valuable for fluorescence lifetime imaging microscopy (FLIM), a technique that can provide quantitative information about calcium concentration independent of dye concentration, excitation intensity, and detection efficiency. nih.govnih.govbiorxiv.orgnih.gov While specific numerical values for the fluorescence lifetime of this compound in its calcium-free and calcium-bound states are not as widely reported as for some other indicators like Quin-2 or GCaMP variants, studies using Calcium Green, Orange, and Crimson have indicated that their lifetimes can increase from 50% to several fold in the presence of calcium. nih.govnih.gov
Photostability and Bleaching Resistance
Photostability, the resistance of a fluorescent dye to irreversible photochemical degradation upon light excitation, is a critical factor for prolonged imaging experiments. Photobleaching can limit the duration of observations and affect the accuracy of fluorescence measurements. nih.govresearchgate.net this compound is reported to be fairly photostable. nikon.com Compared to some other calcium indicators, such as Fluo-3, this compound is considered less phototoxic. nikon.com While comprehensive data on the bleaching kinetics of this compound across various conditions is not extensively detailed in the provided information, the general principles of photobleaching in fluorescent dyes involve photochemical reactions that quench the fluorescence signal. researchgate.net The photostability of fluorescent indicators is an active area of research, with studies on various dyes and genetically encoded indicators exploring mechanisms of bleaching and strategies for improvement. nih.govresearchgate.netpnas.org For instance, comparisons between different types of calcium indicators, like GFP-based and RFP-based genetically encoded indicators, have shown variations in photostability, with GFP variants often being more photostable. nih.gov
Synthesis and Molecular Engineering of Calcium Orange Derivatives
Synthetic Pathways for the Base Calcium Orange Fluorophore
The base fluorophore of this compound is typically linked to a calcium-chelating moiety. Many fluorescent calcium indicators, including those with orange emission properties, are based on the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) structure nih.govsigmaaldrich.com. BAPTA itself is a highly selective calcium chelator nih.gov.
The synthesis of BAPTA-based calcium indicators generally involves coupling a BAPTA derivative with a suitable fluorophore nih.govnih.gov. Early generations of calcium indicators, like Fura-2, integrated the BAPTA core directly into the fluorophore structure nih.gov. Later strategies involved linking the BAPTA motif to a separate fluorescent reporter, offering more flexibility in fluorophore selection nih.gov. For indicators emitting in the orange to red spectrum, rhodamine derivatives are often utilized as the fluorophore nih.govnih.govbiomol.com.
Synthetic pathways for BAPTA-derived chelators can involve multiple steps, often starting from substituted 2-nitrophenol (B165410) tandfonline.com. A typical route might involve the reaction of a phenolate (B1203915) with 1,2-dibromoethane, followed by reduction of nitro groups to anilines beilstein-journals.org. These anilines can then be alkylated with reagents like ethyl bromoacetate (B1195939) to form the BAPTA core beilstein-journals.org. Further modifications and coupling to the fluorophore yield the final calcium indicator.
Derivatization Strategies for Enhanced Cellular Loading
A major challenge in using synthetic calcium indicators for live-cell imaging is their ability to permeate cell membranes. The polycarboxylated nature of the calcium-chelating moiety makes the indicators hydrophilic and thus membrane-impermeant researchgate.net. To overcome this, lipophilic derivatives are synthesized, which can readily cross the cell membrane sigmaaldrich.comgoogle.cominterchim.fr.
Synthesis of Acetoxymethyl (AM) Esters
Acetoxymethyl (AM) esters are the most common type of lipophilic derivative used to enhance the cellular loading of calcium indicators, including this compound sigmaaldrich.comresearchgate.netinterchim.frglpbio.comthermofisher.com. The synthesis of AM esters involves masking the carboxylic acid groups of the calcium indicator with acetoxymethyl groups sigmaaldrich.cominterchim.fracs.org. This modification neutralizes the negative charges, rendering the molecule uncharged and lipophilic interchim.frglpbio.comthermofisher.com.
The synthesis of AM esters typically involves reacting the carboxylic acid groups of the calcium indicator with an acetoxymethyl halide, such as acetoxymethyl bromide, in the presence of a base google.comd-nb.info. The reaction is often carried out in an organic solvent like anhydrous DMSO interchim.frglpbio.comthermofisher.com.
Once the AM ester derivative, such as this compound AM, enters the cell, intracellular esterases cleave the ester bonds, regenerating the charged, membrane-impermeant form of the calcium indicator sigmaaldrich.cominterchim.frglpbio.comacs.org. This process, known as deesterification, traps the indicator within the cell interchim.frglpbio.com.
However, the lipophilicity of some AM ester probes, including this compound, can lead to them being trapped in the plasma membrane researchgate.netnih.govtandfonline.com. Efficient entry into the cytosol may require the presence of serum albumin or plasma membrane esterases researchgate.netnih.govtandfonline.com. Incomplete hydrolysis of AM esters by intracellular esterases can also lead to compartmentalization artifacts, where the probe accumulates in organelles rather than the cytosol researchgate.netnih.gov. Factors influencing compartmentalization include cytosolic esterase concentration, incubation time, and extracellular probe concentration researchgate.netnih.gov.
Rational Design Principles for Modifying Calcium Binding Affinity
Modifying the calcium binding affinity (dissociation constant, Kd) of fluorescent indicators is crucial for tailoring them to different biological applications and different ranges of intracellular calcium concentrations sigmaaldrich.comnih.gov. Rational design principles are applied to the molecular structure, particularly the calcium-chelating moiety, to tune the affinity.
The BAPTA core provides an 8-coordinate tetracarboxylate chelating site that is selective for calcium over other divalent cations like magnesium google.comnih.gov. Modifications to the BAPTA structure can alter its calcium binding properties tandfonline.com. For instance, the introduction of electron-donating groups to the BAPTA chelator can significantly increase calcium affinity, while electron-withdrawing groups can decrease it tandfonline.com.
Rational design approaches can involve computational methods to predict the effects of structural modifications on binding affinity nih.govbiorxiv.org. By altering the chemical environment and coordination shell around the calcium binding site, researchers can systematically tune the affinity mdpi.com. This allows for the development of indicators with Kd values suitable for detecting calcium changes in specific cellular compartments or during different physiological events nih.gov.
Development of Targeted or Compartmentalized this compound Probes
While AM ester loading allows general entry into cells, achieving targeted or compartmentalized calcium sensing requires further molecular engineering. This involves modifying the calcium indicator to direct its localization to specific organelles or cellular structures.
Strategies for developing targeted calcium probes often involve conjugating the calcium indicator to a molecule that has an intrinsic affinity for a particular cellular compartment acs.org. For example, some probes are designed to localize to mitochondria mdpi.com. Unlike some chemical dyes, genetically encoded calcium indicators (GECIs) offer a straightforward way to achieve targeted expression in specific cell populations or subcellular locations acs.orgmdpi.com. However, synthetic indicators can be chemically modified to influence their distribution.
The lipophilicity introduced by AM esterification can sometimes lead to probes being trapped in membranes or accumulating in lipophilic environments within the cell researchgate.netnih.govtandfonline.com. While this can be a source of artifactual compartmentalization, understanding the factors influencing this can potentially be exploited for designing probes that preferentially accumulate in certain lipid-rich compartments.
Another approach involves integrating the calcium sensing moiety with proteins or peptides that localize to specific areas acs.orgnih.govmdpi.com. For example, some bioluminescent calcium indicators utilize calmodulin (CaM) or troponin C (TnC), which can be fused to targeting sequences or proteins acs.orgmdpi.commdpi.com. Although this compound is a synthetic chemical indicator, the principles of linking calcium-sensing domains or targeting motifs could be applied through chemical conjugation strategies to direct its localization.
Recent developments in calcium indicators also include the design of probes that become fluorescent only upon localization or binding to a specific target, enabling no-wash imaging acs.org. This strategy could potentially be applied to this compound derivatives to improve signal-to-noise ratios and facilitate imaging in complex biological systems.
Mechanistic Insights into Calcium Sensing by Calcium Orange
Ligand-Ion Coordination Chemistry
The core of Calcium Orange's function lies in its ability to act as a chelator, a type of ligand that can form multiple bonds to a single central metal ion. The interaction between this compound and a calcium ion (Ca²⁺) is a classic example of ligand-ion coordination. Research indicates that calcium binding to the indicator conforms to a 1:1 stoichiometry, meaning one calcium ion binds to one molecule of the this compound indicator. nih.gov
While the precise molecular structure is often proprietary, indicators in this family typically incorporate a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) or similar chelating moiety. This moiety provides multiple oxygen and sometimes nitrogen atoms that act as electron-pair donors (Lewis bases). The Ca²⁺ ion, being a hard metal ion, has a strong preference for coordinating with hard Lewis bases, particularly oxygen ligands from carboxylate groups. libretexts.org
The coordination geometry for Ca²⁺ is flexible, with coordination numbers typically ranging from 6 to 8. figshare.comlew.ro When a Ca²⁺ ion enters the binding pocket of the this compound molecule, it becomes coordinated by several of these oxygen atoms. This chelation effect results in a stable, cage-like structure enclosing the ion, which is thermodynamically favorable. The formation of this coordination complex is the initial and essential step in the calcium sensing process.
Conformational Changes Upon Calcium Binding and Their Spectroscopic Consequences
The binding of a Ca²⁺ ion induces a significant conformational change in the this compound molecule. In its calcium-free state, the molecule exists in a conformation where the fluorophore (the part of the molecule responsible for fluorescence) is electronically influenced by the chelating moiety in a way that quenches its fluorescence. This means that when the molecule absorbs light, much of the energy is dissipated through non-radiative pathways like molecular vibrations or rotations, resulting in low fluorescence emission.
Upon coordinating with Ca²⁺, the chelating part of the molecule undergoes a structural rearrangement to accommodate the ion. This conformational shift alters the electronic environment of the attached tetramethylrhodamine (B1193902) fluorophore. The change effectively "insulates" the fluorophore from the quenching effects present in the unbound state. As a result, the energy absorbed by the molecule is more efficiently released as light, leading to a substantial increase in fluorescence emission intensity. thermofisher.com This process is known as chelation-enhanced fluorescence.
A key characteristic of this compound and similar single-wavelength indicators is that this fluorescence enhancement occurs with little to no shift in the wavelength of the excitation or emission maxima. thermofisher.com The primary spectroscopic consequence is the change in fluorescence intensity (quantum yield), which is directly proportional to the concentration of the this compound-Ca²⁺ complex.
Table 1: Spectroscopic Properties of this compound
| Property | Wavelength (nm) |
|---|---|
| Peak Excitation | 549 |
| Peak Emission | 576 |
Data sourced from multiple references. aatbio.commedchemexpress.comglpbio.com
Influence of Environmental Factors on this compound Binding Affinity
The dissociation constant (Kd), a measure of the affinity of the indicator for calcium, is not an absolute value. It can be significantly influenced by various environmental factors within a biological or experimental system. nih.gov
The binding of Ca²⁺ by this compound is sensitive to pH. The chelating portion of the molecule contains carboxylate groups that can be protonated at acidic pH levels. Protonation of these groups competes with Ca²⁺ for the binding sites, thereby reducing the indicator's affinity for calcium (resulting in a higher Kd). Conversely, as the pH increases towards physiological levels and beyond, these groups are deprotonated, making them more available to coordinate with Ca²⁺ and increasing the binding affinity (resulting in a lower Kd). nih.gov
Research has quantified this effect, showing that the affinity of this compound for calcium generally increases with rising pH. nih.gov
Table 2: Effect of pH on the Dissociation Constant (Kd) of this compound
| pH | Dissociation Constant (Kd) in nM |
|---|---|
| 6.42 | 562 |
| 7.40 | 457 |
Data derived from studies on the thermodynamic properties of this compound. nih.gov
Ionic strength, which is the total concentration of ions in a solution, also affects the binding affinity. High ionic strength can partially shield the electrostatic interactions between the Ca²⁺ ion and the negatively charged binding sites on the indicator, which can potentially alter the measured Kd. nih.govlibretexts.org Therefore, calibrations of the indicator should ideally be performed in solutions with an ionic strength that mimics the experimental environment.
The viscosity of the medium can influence the fluorescence of this compound. Increased viscosity can restrict intramolecular motions and rotations that serve as non-radiative decay pathways for the excited fluorophore. This restriction can lead to an increase in fluorescence quantum yield, independent of calcium binding, potentially affecting measurements. nih.gov
In a cellular environment, interactions with proteins can significantly alter the properties of this compound. Non-specific binding of the indicator to cellular proteins can affect its calcium binding affinity and its spectroscopic characteristics. nih.gov For instance, one study noted the necessity of compensating for phase shifts in fluorescence lifetime measurements caused by the presence of proteins when using this compound. medchemexpress.com This highlights that the protein environment can directly impact the photophysical behavior of the dye. Such interactions can lead to in situ Kd values that are significantly different from those determined in simple calibration buffers. thermofisher.com
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Calcium |
| Tetramethylrhodamine |
Advanced Imaging Methodologies Employing Calcium Orange
Fluorescence Microscopy Techniques
Calcium Orange is utilized in various fluorescence microscopy techniques to study calcium signaling in diverse biological contexts. Its ability to exhibit increased fluorescence intensity upon calcium binding makes it suitable for methods that detect changes in fluorescence signal. nikon.comthermofisher.com
Confocal Laser Scanning Microscopy Applications
Confocal Laser Scanning Microscopy (CLSM) is a widely used technique for imaging intracellular calcium levels in living cells loaded with calcium-sensitive fluorophores like this compound. nih.gov CLSM provides improved spatial resolution and optical sectioning capabilities compared to conventional wide-field microscopy, which is beneficial for visualizing calcium dynamics within specific cellular compartments. nih.gov While ratiometric dyes like Fura-2 and Indo-1 are often preferred for quantitative calcium measurements due to their spectral shifts upon calcium binding, this compound, as a non-ratiometric dye, indicates relative changes in calcium concentration. nikon.comnih.gov However, its use in CLSM has been documented in studies investigating calcium localization. For instance, this compound has been used in CLSM to show cytosolic calcium upon herbivory in plant cells, appearing as green patches not associated with specific organelles in false-color images. researchgate.net The selection of this compound in some plant studies has been influenced by its different fluorescence emission properties, which can help avoid interference from tissue autofluorescence. mdpi.com
Multiphoton Microscopy for Deep Tissue Imaging
Multiphoton microscopy, particularly two-photon microscopy, is a powerful technique for deep tissue imaging in living organisms, offering reduced scattering and photodamage compared to single-photon techniques like CLSM. evidentscientific.combiorxiv.org While genetically encoded calcium indicators (GECIs) like GCaMP variants are commonly used in multiphoton imaging for in vivo studies, the principle of using calcium indicators that change fluorescence upon calcium binding extends to synthetic dyes like this compound. biorxiv.orgnih.gov Multiphoton excitation typically uses longer wavelengths in the near-infrared range, which can excite fluorophores that absorb at shorter wavelengths through a non-linear process occurring only at the focal point. evidentscientific.com Although this compound's excitation maximum is around 549 nm for single-photon excitation, its potential for two-photon excitation would involve a different, typically longer, wavelength. evidentscientific.complos.org Research indicates that calcium indicators like this compound, Green, and Crimson have been considered for multiphoton excitation, with reported two-photon excitation peaks. evidentscientific.com
A table illustrating typical excitation wavelengths for this compound in different microscopy techniques:
| Microscopy Technique | Typical Excitation Wavelength (nm) | Reference |
| Single-photon Fluorescence/Confocal | ~549 | nikon.complos.org |
| Two-photon Fluorescence | ~800 (this compound with Ca++) | evidentscientific.com |
Fluorescence Lifetime Imaging Microscopy (FLIM) Using this compound
Fluorescence Lifetime Imaging Microscopy (FLIM) is an imaging technique where the contrast is derived from the fluorescence lifetime of the fluorophore at each pixel, rather than just the intensity. nih.govresearchgate.net This method is advantageous because fluorescence lifetime is less sensitive to probe concentration, photobleaching, and excitation intensity variations, allowing for more quantitative measurements of ion concentrations. nih.govresearchgate.net this compound, along with Calcium Green and Calcium Crimson, has been demonstrated to exhibit changes in fluorescence lifetime upon binding to calcium ions. nih.govresearchgate.net Studies have shown that the fluorescence lifetimes of these probes increase in response to calcium binding. nih.gov This calcium-dependent lifetime change makes this compound suitable for FLIM-based calcium imaging, enabling the visualization of calcium concentrations without the need for wavelength-ratiometric methods. nih.gov
A table summarizing fluorescence lifetime characteristics of this compound in the presence and absence of calcium:
| Indicator | Calcium Binding | Fluorescence Lifetime Change | Reference |
| This compound | + Ca2+ | Increase | nih.govresearchgate.net |
| This compound | - Ca2+ | Shorter lifetime | nih.govresearchgate.net |
Single-Cell and Subcellular Calcium Dynamics Visualization
This compound is a suitable tool for studying calcium dynamics at the single-cell level. nih.gov Its ability to report calcium changes with a change in fluorescence intensity allows for the visualization of calcium transients within individual cells. nikon.com While genetically encoded indicators are frequently used for single-cell and subcellular calcium imaging, particularly in genetically defined cell types or for targeting specific organelles, synthetic dyes like this compound can also be employed. nih.govnih.gov Studies have utilized this compound to observe calcium dynamics in single cells, including spontaneous calcium transients in cardiomyocytes and neurons. nih.gov Although non-ratiometric dyes like this compound provide relative changes in calcium concentration and are not ideal for absolute quantification at the single-cell level due to variations in dye loading and diffusion, they are valuable for visualizing the temporal and spatial patterns of calcium signals within individual cells and potentially subcellular compartments. nikon.comnih.gov
Comparative Analysis of Calcium Orange with Other Fluorescent Calcium Indicators
Relative Advantages and Disadvantages Compared to UV-Excitable Dyes (e.g., Fura-2, Indo-1)
UV-excitable calcium indicators like Fura-2 and Indo-1 were among the earliest developed and are widely used, particularly for ratiometric measurements. Ratiometric indicators, which exhibit a shift in excitation or emission wavelengths upon calcium binding, offer the advantage of being less susceptible to artifacts caused by uneven dye loading, photobleaching, or changes in cell thickness. Fura-2 is typically used with dual excitation wavelengths (e.g., 340 nm and 380 nm) while monitoring emission at a single wavelength (around 510 nm), making it suitable for ratio-imaging microscopy. revvity.comionbiosciences.com Indo-1, conversely, is a single excitation (around 350 nm) dual emission (around 405 nm and 485 nm) dye, often favored for flow cytometry. revvity.comionbiosciences.comamericanelements.com
Despite the benefits of ratiometry, UV excitation presents several disadvantages. UV light can cause significant cellular autofluorescence, particularly from endogenous molecules like NADH, which overlaps with the excitation/emission spectra of UV dyes like Indo-1. nih.gov UV light is also generally more phototoxic to cells and has limited penetration depth in tissues, restricting its use in thicker samples. Furthermore, the equipment required for UV excitation can be more expensive.
Calcium Orange, in contrast, is a single wavelength indicator that is excited by visible light. nih.govciteab.com This offers a significant advantage by reducing cellular autofluorescence interference and minimizing phototoxicity compared to UV-excitable dyes. wikipedia.orgfishersci.canih.gov However, being a single wavelength dye, this compound is more susceptible to variations in dye concentration, cell thickness, and photobleaching, which can affect signal intensity and complicate quantitative measurements unless appropriate controls or calibration methods are employed.
Comparison with Green-Emitting Indicators (e.g., Calcium Green, Fluo-3 (B43766)/4)
Green-emitting calcium indicators such as Calcium Green and Fluo-3/4 are also excited by visible light, typically in the blue-green range (around 488 nm), which is compatible with commonly available argon lasers used in confocal microscopy and flow cytometry. nih.govciteab.comnih.gov Calcium Green-1 is known for its high quantum yield and brightness, often cited as being significantly brighter than Fluo-3 at saturating calcium levels. nih.govciteab.com Fluo-4 is an improved version of Fluo-3, offering increased brightness and photostability, and is efficiently excited at 488 nm. citeab.com
This compound, based on tetramethylrhodamine (B1193902), emits in the orange-red spectrum. nih.govciteab.com A key advantage of this compound over green-emitting dyes is its longer emission wavelength, which can be beneficial when studying samples with significant green autofluorescence. Additionally, this compound has been reported to be more photostable than both Fluo-3 and Calcium Green indicators. wikipedia.orgfishersci.ca
However, a notable disadvantage of this compound and other rhodamine-based dyes is their tendency to compartmentalize within cellular organelles, such as mitochondria or the endoplasmic reticulum. nih.govciteab.comrevvity.com Studies have shown that while green indicators like Calcium Green-1 and Oregon Green 488 BAPTA-1 may exhibit relatively uniform distribution, this compound, along with Fluo-3 and Fluo-4, can show marked compartmentalization, particularly after incubation at physiological temperatures. revvity.com This compartmentalization can lead to inaccurate measurements of cytosolic calcium concentrations.
Assessment Against Red-Emitting Indicators (e.g., Calcium Crimson, Rhod-2)
Red-emitting calcium indicators, including Calcium Crimson and Rhod-2, operate at even longer wavelengths than this compound, typically excited in the orange-red range. This compound and Calcium Crimson are based on tetramethylrhodamine and Texas Red dyes, respectively, and share similar spectral characteristics. nih.govciteab.com Rhod-2 is also a tetramethylrhodamine-based indicator. nih.govciteab.com
The longer excitation and emission wavelengths of red-emitting indicators like Calcium Crimson and Rhod-2 offer advantages in terms of reduced autofluorescence and deeper tissue penetration compared to green or orange indicators. Calcium Crimson, with an excitation maximum around 590 nm, is particularly useful in samples with high autofluorescence in the green or yellow spectrum. nih.govciteab.comwikipedia.orgfishersci.ca
This compound and Calcium Crimson generally have relatively high calcium binding affinities (Kd 170–185 nM), comparable to some green indicators. nih.govciteab.com Rhod-2, however, typically has a lower affinity (Kd ~570 nM). nih.govciteab.com
Similar to this compound, other rhodamine-like dyes, including Calcium Crimson and Rhod-2, are known for their propensity to compartmentalize. nih.govciteab.com Rhod-2, especially its AM ester form due to a positive charge, is often localized to mitochondria. nih.govciteab.com This shared tendency for compartmentalization is a significant consideration when choosing between this compound and other red-emitting dyes. Newer red indicators like Rhod-4 and Calbryte 590 have been developed with improved brightness and retention properties in some cell types. americanelements.comnih.gov
Criteria for Indicator Selection in Specific Research Paradigms
Selecting the most suitable fluorescent calcium indicator for a particular research application requires careful consideration of several key criteria beyond just spectral properties.
The dynamic range of an indicator refers to the magnitude of the fluorescence change between the calcium-free and calcium-saturated states. A larger dynamic range allows for better detection of subtle changes in calcium concentration. The calcium binding affinity, represented by the dissociation constant (Kd), determines the range of calcium concentrations that the indicator can effectively measure. Indicators with Kd values close to the resting intracellular calcium concentration (~100 nM) are suitable for detecting small changes around baseline, while indicators with higher Kd values (lower affinity) are better for measuring larger calcium transients that reach micromolar concentrations, as they are less likely to become saturated. fishersci.canih.gov Indicators with lower affinity also generally exhibit faster kinetics, making them more suitable for tracking rapid calcium fluxes. fishersci.canih.gov
This compound has a relatively high affinity (Kd 170–185 nM), placing it in a range suitable for detecting changes around resting calcium levels. nih.govciteab.com Comparing this to other dyes: Fura-2 and Indo-1 have Kd values close to resting calcium ionbiosciences.com, Calcium Green-1 has a Kd of ~190 nM nih.govciteab.com, Fluo-3 ~390 nM nih.govciteab.com, Fluo-4 ~345 nM citeab.com, and Rhod-2 ~570 nM nih.govciteab.com.
| Calcium Indicator | Typical Excitation (nm) | Typical Emission (nm) | Approximate Kd (nM) | Ratiometric |
| Fura-2 | 340/380 | ~510 | ~224-100 | Yes |
| Indo-1 | ~350 | 405/485 | ~100 | Yes |
| Calcium Green-1 | ~490 | ~530 | ~190 | No |
| Fluo-3 | 488 | ~525 | ~390 | No |
| Fluo-4 | 488 | ~516 | ~345 | No |
| This compound | Visible (Orange) | Visible (Orange-Red) | 170-185 | No |
| Calcium Crimson | ~590 | Red | 170-185 | No |
| Rhod-2 | ~557 | ~581 | ~570 | No |
Note: Kd values can vary depending on experimental conditions such as temperature, pH, and ionic strength. citeab.comrevvity.comnih.gov
A significant challenge with many fluorescent indicators, particularly when loaded as cell-permeable AM esters, is their tendency to accumulate in intracellular organelles over time. This compartmentalization reduces the cytosolic dye concentration and can lead to inaccurate or misleading calcium measurements. citeab.com Dextran-conjugated indicators were developed to mitigate this issue, offering improved retention and reduced compartmentalization, allowing for longer recording periods. citeab.comfishersci.be
As mentioned earlier, this compound, like other rhodamine-based dyes and even some green dyes like Fluo-3 and Fluo-4, can exhibit significant compartmentalization. nih.govciteab.comrevvity.com This is a critical factor to consider for experiments requiring long-term monitoring of cytosolic calcium or when studying calcium dynamics in specific organelles. Indicators that remain uniformly distributed in the cytosol are generally preferred for accurate cytosolic calcium measurements.
The spectral properties of a calcium indicator should be chosen to minimize overlap with cellular autofluorescence and other fluorescent probes used in the experiment, such as genetically encoded fluorescent proteins. Autofluorescence, arising from endogenous molecules, can obscure the indicator signal, especially in the blue and green spectral regions. wikipedia.orgionbiosciences.com Indicators with longer excitation and emission wavelengths, like this compound and red-emitting dyes, generally face less interference from autofluorescence. wikipedia.orgfishersci.canih.govwikipedia.orgionbiosciences.com
When combining calcium imaging with other fluorescence-based techniques, such as imaging genetically encoded probes or using optogenetic tools, spectral compatibility is paramount. Using indicators with spectrally distinct properties allows for simultaneous or sequential imaging of different cellular processes without significant bleed-through between channels. Red-shifted indicators, including this compound, are advantageous for multiplexing with green fluorescent proteins (e.g., GFP) or blue/cyan-light activated optogenetic tools (e.g., Channelrhodopsin-2). wikipedia.orgionbiosciences.com
Applications of Calcium Orange in Fundamental Biological Research
Neuronal Activity and Synaptic Transmission Studies
Calcium ions play a critical role in neuronal function, including the generation of action potentials and the release of neurotransmitters at synapses. nih.govfrontiersin.org Calcium Orange has been employed to study these processes by allowing researchers to monitor intracellular calcium dynamics within neurons. For example, studies in leech heart interneurons have utilized this compound to investigate the relationship between membrane potential changes and intracellular calcium fluctuations during spontaneous bursting and evoked activity. nih.gov These studies showed that changes in this compound fluorescence reflect the slow wave of neuronal activity, mediated primarily by calcium entry through low-threshold calcium channels. nih.gov The distribution of these channels across the neuritic tree was also investigated using spatial and temporal maps of calcium fluorescence changes. nih.gov
Furthermore, this compound has been used to correlate changes in intracellular calcium with the amount of neurotransmitter released, as estimated by postsynaptic currents. nih.gov Experiments recording from fine neuritic branches near synaptic contacts demonstrated a close association between the rise in this compound fluorescence and the rise of the postsynaptic conductance, indicating that changes in intracellular calcium reflect the dynamics mediating graded synaptic release in these neurons. nih.gov
This compound has also been applied to study calcium responses in astrocytes, which interact closely with neurons and influence synaptic transmission. jneurosci.orgnih.gov By monitoring calcium events in astrocytes using this compound while stimulating single neurons, researchers have observed complex and localized astrocyte calcium responses along neuronal dendrites. jneurosci.orgnih.gov These responses, including single events synchronized with neuronal stimulation and changes in event frequency, were found to be modulated by glutamatergic and purinergic signaling. jneurosci.org
Cell Signaling Pathway Elucidation
Calcium ions act as ubiquitous second messengers in numerous cellular signaling pathways, regulating a wide array of cellular processes. nih.govnih.govyoutube.com this compound, as a fluorescent calcium indicator, is a valuable tool for investigating these pathways by allowing researchers to visualize and quantify changes in intracellular calcium concentrations in response to various stimuli. ontosight.ai
Calcium signaling is involved in processes ranging from the rapid responses mediated by calcium-dependent kinases and phosphatases to longer-term effects like gene expression regulation. youtube.com The spatial and temporal characteristics of calcium signals, often referred to as "calcium signatures," are crucial for determining the specific downstream cellular response. nih.govyoutube.com this compound can help elucidate these signatures by providing a fluorescent readout of intracellular calcium dynamics.
Studies investigating store-operated calcium entry (SOCE), a key mechanism for refilling intracellular calcium stores and activating downstream signaling, can utilize calcium indicators like this compound to monitor the influx of calcium into the cytosol following depletion of endoplasmic reticulum calcium. nih.govmdpi.com This process is vital in various cell types, including immune cells and neurons, and its dysregulation is implicated in various diseases. nih.govmdpi.com
Plant Calcium Signaling and Stress Response Investigations
Calcium signaling is a fundamental mechanism in plants, mediating responses to a wide range of environmental stimuli, including both biotic and abiotic stresses. nih.govresearchgate.netmdpi.comnih.govnih.govfrontiersin.org Changes in cytosolic calcium concentration act as a crucial second messenger, transducing stress signals into downstream physiological responses that help plants adapt and survive. researchgate.netnih.govnih.gov
While this compound has been used less frequently in plant research compared to some other indicators, it has been applied in specific studies. nih.gov For instance, this compound AM has been used to demonstrate the requirement of intracellular calcium for the development and pathogenesis of the fungus Magnaporthe oryzae. nih.gov It has also been employed to study calcium signaling in the green alga Ulva linza, where calcium spiking during zoospore settlement and adhesion was recorded. nih.gov
Research in plant calcium signaling often focuses on how stress-induced changes in cytosolic calcium, resulting from influx from the extracellular space or release from intracellular stores, are decoded by calcium sensors like calmodulins and calcium-dependent protein kinases to activate protective responses. researchgate.netnih.gov this compound, by enabling the visualization of these calcium transients, can contribute to understanding the complex calcium signatures generated in response to different stresses. researchgate.net Studies have also investigated calcium signaling within plant organelles like chloroplasts, demonstrating their role in transducing calcium-mediated stress signals. frontiersin.org
Investigation of Ion Channel Function
Calcium-permeable ion channels are critical regulators of intracellular calcium concentrations and play diverse roles in cellular excitability and signaling. mdpi.comtandfonline.comnih.govfrontiersin.org Studying the function and modulation of these channels is essential for understanding many physiological processes. This compound, as a fluorescent indicator sensitive to intracellular calcium, can be used to indirectly assess the activity of calcium channels by monitoring the resulting changes in intracellular calcium levels.
By observing the influx of calcium into cells loaded with this compound in response to various stimuli or the application of channel agonists/antagonists, researchers can gain insights into the activity and properties of different calcium channel types, such as voltage-gated calcium channels (CaV) or store-operated calcium channels (SOCE). mdpi.comtandfonline.comnih.govfrontiersin.org
Studies investigating the mechanisms of ion channel gating, their partnerships with other proteins, and their modulation by signaling pathways often rely on techniques that can monitor ion flux. mdpi.comfrontiersin.orgphysiology.org While electrophysiology provides direct measurements of ion currents, calcium imaging with indicators like this compound offers a complementary approach to assess the functional consequences of channel activity on intracellular calcium dynamics. For instance, research on the calcium homeostasis modulator (CALHM) channels, which are gated by extracellular calcium and voltage, could potentially utilize calcium indicators to study how these factors influence intracellular calcium levels. physiology.org
Challenges and Limitations in Calcium Orange Based Research
Uneven Dye Loading and Distribution
A notable challenge when employing Calcium Orange is achieving uniform dye loading and distribution throughout the cell population and within individual cells. Uneven loading and distribution have been specifically identified as problematic in certain cell types, such as neurons, significantly complicating the use of these dyes for monitoring cellular activity. researchgate.net The efficiency and homogeneity of dye uptake can be influenced by the concentrations of common solubilizing agents like the surfactant Pluronic F127 and the solvent Dimethyl sulfoxide (B87167) (DMSO) used in the dye loading protocols. researchgate.net Research suggests that optimizing these concentrations, potentially by lowering them, can lead to improved staining efficiency. researchgate.net
Subcellular Compartmentalization and Artifacts
Subcellular compartmentalization represents a significant limitation of many calcium-interacting dyes, including this compound. This phenomenon occurs when the dye accumulates within specific cellular organelles, such as the vacuole in plant cells, rather than remaining evenly dispersed in the cytosol. mdpi.com Such sequestration can lead to misleading signals and artifacts in calcium imaging data. This compound, particularly in its acetoxymethyl (AM) ester form, is characterized as being "super" lipophilic, which can result in its trapping within the plasma membrane. researchgate.netnih.govtandfonline.com Effective entry of these lipophilic probes into cells may necessitate the presence of serum albumin in the incubation medium or sufficient esterase activity in the plasma membrane, or a combination of both. researchgate.netnih.govtandfonline.com Compartmentalization artifacts are more prone to occur when there are incompletely hydrolyzed AM esters in the cytosol. This can be a consequence of low cytosolic esterase activity or concentration, or when prolonged incubation times or high extracellular dye concentrations are used during the loading procedure. researchgate.netnih.govtandfonline.com
Photobleaching and Phototoxicity Considerations
This compound, like other fluorescent probes, is susceptible to photobleaching, the irreversible destruction of the fluorophore upon exposure to excitation light. glpbio.comarxiv.org This process limits the duration of live cell imaging experiments and can compromise the accuracy of quantitative measurements over time. fsu.edupsu.edu In addition to photobleaching, phototoxicity, which is light-induced damage to cells mediated by the fluorescent dye, is a critical consideration. arxiv.orgmpi-cbg.de Photobleaching and phototoxicity are interconnected processes; the photobleaching process can generate reactive oxygen species (ROS) that cause cellular damage. mpi-cbg.depnas.org It is important to note that phototoxicity can manifest even in the absence of noticeable photobleaching. mpi-cbg.de The high intensity of excitation light often required to achieve an adequate signal-to-noise ratio in fluorescence microscopy can exacerbate both ROS-induced photobleaching and phototoxicity. pnas.org
Quantitative Measurement Limitations of Non-Ratiometric Dyes
This compound is classified as a non-ratiometric calcium indicator. fsu.edupsu.edunih.gov This means that while its fluorescence intensity increases upon binding to calcium, there is no significant shift in its excitation or emission spectrum. nih.gov This characteristic imposes limitations on quantitative calcium measurements. oup.com Determining the absolute intracellular calcium concentration using non-ratiometric dyes is sensitive to variations in cell size and changes in the intracellular concentration of the dye itself. oup.com Unlike ratiometric indicators that utilize the ratio of fluorescence intensities at two different wavelengths to correct for factors like uneven dye loading, photobleaching, and changes in cell volume, non-ratiometric dyes lack this inherent correction mechanism. mdpi.comnih.govigem.org Consequently, obtaining precise quantitative calcium concentration data with this compound can be more challenging compared to ratiometric dyes.
Interference from Endogenous Fluorophores
Endogenous autofluorescence from naturally fluorescent cellular components can interfere with the fluorescence signal emitted by this compound. nih.govnih.gov This is particularly problematic in certain biological samples, such as plant tissues, which contain significant amounts of autofluorescent molecules like chlorophyll, carotenes, and xanthophylls. microscopyu.commicroscopyu.com Autofluorescence contributes to background noise, making it more difficult to specifically detect and accurately quantify the signal originating from the calcium indicator. nih.govnih.gov Using cultured cells, which typically exhibit lower levels of autofluorescence compared to tissue samples, can help mitigate this issue. nih.gov
Future Research Directions and Innovations
Development of Next-Generation Calcium Orange Analogues with Improved Properties
The development of next-generation calcium indicators aims to overcome limitations of existing dyes, including potential issues with brightness, photostability, and signal-to-noise ratio. biorxiv.org Protein engineering techniques are being employed to create genetically encoded calcium indicators (GECIs) with enhanced properties. For instance, efforts have led to the development of orange and improved red fluorescent variants of GECIs, demonstrating improved intensiometric signal changes compared to progenitor indicators. nih.gov The goal is to engineer indicators with optimized calcium affinity (dissociation constant, Kd), faster kinetics for capturing rapid calcium transients, and improved photostability for long-term imaging. biorxiv.orgfrontiersin.orgnih.gov
Research into new bioluminescent calcium indicators, such as Orange CaMBI, also represents a significant step towards indicators with improved tissue penetration and reduced phototoxicity compared to fluorescent probes, which is crucial for non-invasive imaging in mammals. nih.govresearchgate.net These new indicators are engineered to exhibit large changes in photon production in response to calcium, with varying Kd values to suit different physiological calcium concentration ranges. nih.gov
Hybridization with Nanomaterials for Enhanced Sensing
Hybridization of calcium indicators with nanomaterials is an emerging area aimed at enhancing sensing capabilities. Nanoparticle-based calcium sensors are being developed, offering potential advantages such as improved delivery into cells, localized sensing, and altered response properties. Examples include iron oxide nanoparticles functionalized with calcium-sensing proteins for MRI applications and dextran-coated silica (B1680970) nanoparticles encapsulating fluorescent calcium indicators for ratiometric measurements. nih.govresearchgate.netresearchgate.net These hybrid materials can provide stable sensing ranges and minimize interference from non-specific protein binding. researchgate.net Future work may explore integrating indicators like this compound with various nanomaterials to create sensors with tunable sensitivity, improved signal amplification, and the ability to target specific cellular compartments.
Expanding Applications in Novel Biological Systems
The application of calcium imaging techniques, including those utilizing indicators like this compound and its future analogues, is continuously expanding into novel biological systems. Beyond traditional neuroscience and cardiac studies, researchers are exploring calcium dynamics in a wider range of cell types and organisms. numberanalytics.comresearchgate.netnih.govnih.gov This includes investigating calcium signaling in plants, immune cells, and various disease models to understand fundamental biological processes and disease mechanisms. researchgate.netnih.govnih.govmdpi.compeerj.com Future directions involve adapting and optimizing calcium indicators for use in challenging environments, such as deep tissues for non-invasive imaging or in organisms with high autofluorescence, potentially leveraging the properties of new orange and red-shifted indicators. frontiersin.orgnih.gov
Q & A
What experimental designs are optimal for assessing calcium's impact on orange fruit quality in agricultural research?
Methodological Answer:
Field studies using randomized complete block designs (RCBD) with multiple replicates are ideal. For example, Hikal et al. (2015) tested calcium chloride (CaCl₂) at concentrations of 0.5–2.0% and boric acid (H₃BO₃) at 0.05–0.2% on Washington navel oranges. Variables included fruit set%, yield (kg/tree), total soluble solids (TSS%), and acidity. Treatments were applied seasonally, with three replicates per group to ensure statistical validity . Key outcomes (e.g., TSS% increase from 10.5% to 12.8%) should be analyzed using ANOVA followed by post-hoc tests like Tukey’s HSD.
How do calcium fortification methods in orange juice influence bioavailability measurements?
Methodological Answer:
Calcium bioavailability varies with fortification compounds. Isotope-based absorption tests (e.g., single-dose calcium-44 studies) compare formulations like calcium citrate malate (CCM) versus tricalcium phosphate + calcium lactate. For instance, CCM-fortified juice showed 40–50% higher absorption than other forms in adults. Experimental design must standardize dosing protocols, participant fasting states, and measurement durations (e.g., 8-hour absorption windows) to minimize variability .
What statistical approaches address variability in calcium treatment effects on citrus yield?
Methodological Answer:
Mixed-effects models account for field trial variability (e.g., soil heterogeneity, microclimates). In Hikal et al. (2015), ANOVA with repeated measures over two seasons identified significant interactions between calcium and boron (p<0.05). Reporting effect sizes (e.g., Cohen’s d for yield differences) and confidence intervals (95% CI) enhances reproducibility. Data should be stratified by treatment groups and analyzed using software like R or SAS .
How can contradictions between in vitro and field studies on calcium’s efficacy be resolved?
Methodological Answer:
Contradictions often arise from differences in controlled vs. real-world conditions. For example, in vitro studies testing enamel erosion from orange juice (C− vs. C+) may not reflect in vivo buffering by saliva. Meta-analyses reconciling such studies should adjust for covariates (pH, exposure time) and use sensitivity analyses. Cross-disciplinary collaboration (e.g., agronomists + dental researchers) improves translational validity .
What ethical considerations apply to animal studies on calcium carbide–ripened fruits?
Methodological Answer:
Ethics boards must approve protocols (e.g., Protocol 155/09 in ). Studies using Wistar rats to assess biochemical impacts of calcium carbide–ripened oranges require:
- Control groups (naturally ripened vs. induced).
- Humane endpoints (e.g., weight loss >20%).
- Transparency in data sharing (e.g., via principal investigator requests per ).
Biochemical parameters (e.g., liver enzymes, vitamin C levels) should be measured using validated assays .
How do calcium and boron synergistically enhance citrus fruit quality?
Methodological Answer:
Calcium stabilizes cell walls, while boron aids carbohydrate metabolism and pollination. Co-application of 2.0% CaCl₂ + 0.2% H₃BO₃ in field trials increased fruit set by 15–20% and reduced June drop by 8%. Researchers should optimize spray timing (pre-flowering vs. post-fruit set) and use foliar absorption assays to quantify nutrient uptake .
What protocols ensure reproducibility in calcium content measurements across labs?
Methodological Answer:
Standardization includes:
- Sample preparation (peel inclusion/exclusion, juicing methods).
- Analytical techniques (atomic absorption spectroscopy vs. ICP-MS).
- Inter-lab calibration using certified reference materials (e.g., NIST SRM 3280).
Detailed methodologies must be published (per ), and raw data shared via repositories like Figshare .
How do calcium citrate malate and tricalcium phosphate differ in orange juice fortification?
Methodological Answer:
Table 1: Bioavailability Comparison of Calcium Forms
| Formulation | Absorption Rate | Study Design | Reference |
|---|---|---|---|
| Calcium citrate malate | 52% | Single-dose isotope | |
| Tricalcium phosphate | 32% | 8-hour absorption |
Differences arise from solubility and interaction with juice matrix components (e.g., ascorbic acid). Researchers should prioritize formulations with higher solubility and conduct long-term absorption studies.
What are common pitfalls in calcium-induced fruit ripening studies?
Methodological Answer:
- Uncontrolled variables: Ambient humidity, temperature fluctuations.
- Measurement errors: Non-standardized ripening metrics (e.g., color vs. Brix levels).
- Ethical oversights: Lack of control groups in animal trials.
Mitigation includes using climate-controlled chambers and pre-registering study protocols .
How can omics technologies advance understanding of calcium’s role in citrus physiology?
Methodological Answer:
Transcriptomics and metabolomics identify calcium-regulated genes/metabolites (e.g., pectin methylesterase inhibition). Proteomic profiling of orange peels under calcium stress reveals cell wall modification pathways. Integration with field data via multi-omics platforms (e.g., MetaboAnalyst) bridges molecular and agronomic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
